Welcome to the BenchChem Online Store!
molecular formula C13H16O2 B1617080 2-Methyl-1,3-bis(prop-2-en-1-yloxy)benzene CAS No. 22304-78-5

2-Methyl-1,3-bis(prop-2-en-1-yloxy)benzene

Cat. No. B1617080
M. Wt: 204.26 g/mol
InChI Key: VVYOIPIRQHKWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04853449

Procedure details

A 3 l 4-neck flask equipped as in Example 1 was charged with 1.5 l of dimethyl acetamide, 124 g of 2-methylresorcinol, and 345 g of anhydrous potassium carbonate. The mixture was stirred and heated to 100° C. A 200 ml charge of allyl chloride was then added over 1 hr. Heating and stirring were continued for 5.5 hrs. The mixture was then stirred and let cool overnight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
Quantity
345 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4].[C:10](=O)([O-])[O-].[K+].[K+].[CH2:16](Cl)[CH:17]=[CH2:18].[CH3:20][C:21](N(C)C)=O>>[CH2:16]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([O:9][CH2:10][CH:21]=[CH2:20])[C:2]=1[CH3:1])[CH:17]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Two
Name
Quantity
124 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Name
Quantity
345 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 L
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 l 4-neck flask equipped as in Example 1
ADDITION
Type
ADDITION
Details
was then added over 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
The mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
let cool overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
Smiles
C(C=C)OC1=C(C(=CC=C1)OCC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.